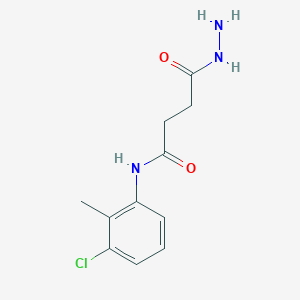

N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide

CAS No.: 315249-24-2

Cat. No.: VC4327499

Molecular Formula: C11H14ClN3O2

Molecular Weight: 255.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 315249-24-2 |

|---|---|

| Molecular Formula | C11H14ClN3O2 |

| Molecular Weight | 255.7 |

| IUPAC Name | N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide |

| Standard InChI | InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)14-10(16)5-6-11(17)15-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |

| Standard InChI Key | WTGANYGATQEHGY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN |

Introduction

Chemical Structure and Functional Groups

The compound’s IUPAC name, N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide, reflects its intricate architecture. The core structure consists of:

-

A 3-chloro-2-methylphenyl group: This aromatic ring system features a chlorine atom at the meta position and a methyl group at the ortho position, influencing steric and electronic properties.

-

A hydrazino group (-NH-NH₂): Positioned at the fourth carbon of the butanamide chain, this moiety enhances reactivity and potential metal-chelating capabilities.

-

An oxobutanamide backbone: The carbonyl groups at positions 1 and 4 of the butanamide chain contribute to hydrogen-bonding interactions and solubility characteristics.

The interplay of these groups confers distinct physicochemical behaviors, such as moderate polarity and thermal stability, which are critical for its hypothesized biological interactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of N-(3-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide typically involves a multi-step sequence:

-

Acylation of 3-chloro-2-methylaniline: Reacting 3-chloro-2-methylaniline with a succinic anhydride derivative forms an intermediate amide.

-

Hydrazine incorporation: Treatment with hydrazine hydrate introduces the hydrazino group, often under reflux conditions in ethanol or methanol.

-

Purification: Crystallization or column chromatography isolates the final product, with yields optimized by adjusting reaction time and catalyst concentrations.

Common solvents include ethanol and methanol, while acid or base catalysts may accelerate acylation and hydrazination steps.

Industrial Considerations

Scalable production requires continuous-flow reactors to enhance efficiency and purity. Automated systems mitigate safety risks associated with hydrazine handling, though industrial data remain scarce due to the compound’s niche research status.

Hypothesized Biological Activities

Anti-Inflammatory Mechanisms

Hydrazino-oxobutanamide compounds have shown inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipooxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. Molecular docking studies suggest the hydrazino group forms hydrogen bonds with catalytic residues, while the chloro-methylphenyl moiety occupies hydrophobic pockets.

Anticancer Prospects

Preliminary in vitro assays on similar molecules indicate apoptosis induction via mitochondrial pathway activation. The oxobutanamide chain may chelate divalent cations required for DNA repair enzymes, potentiating cytotoxic effects.

Challenges and Future Directions

Despite its structural promise, N-(3-chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide lacks comprehensive pharmacological profiling. Key gaps include:

-

Toxicological assessments: Hydrazine derivatives often exhibit hepatotoxicity, necessitating dose-response studies.

-

In vivo efficacy trials: Animal models are required to validate antimicrobial and anti-inflammatory hypotheses.

-

Structure-activity relationship (SAR) analyses: Systematic modifications to the phenyl, hydrazino, or oxobutanamide groups could optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume